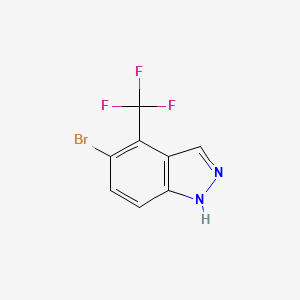

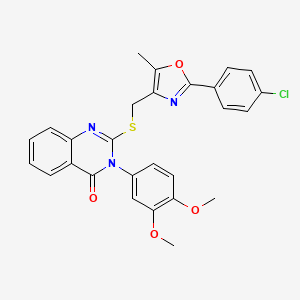

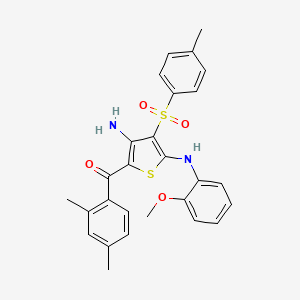

5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .

Synthesis Analysis

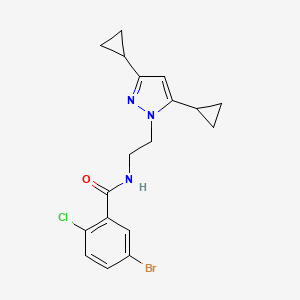

While specific synthesis methods for this compound were not found, a general method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been reported . This involves a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Molecular Structure Analysis

The molecular formula of this compound is C19H18FN3O4 . It is a small molecule and is classified as an experimental compound .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 371.3623 and a monoisotopic mass of 371.128134284 . The linear formula is C19H18FN3O4 .Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide, due to its structural complexity, is a molecule of interest in the synthesis of peptidomimetics or biologically active compounds. Its chemistry is highlighted by the possibility of undergoing the Dimroth rearrangement, which has been addressed through protocols such as ruthenium-catalyzed cycloaddition, offering a pathway to create protected versions of this triazole amino acid for further applications in medicinal chemistry (Ferrini et al., 2015).

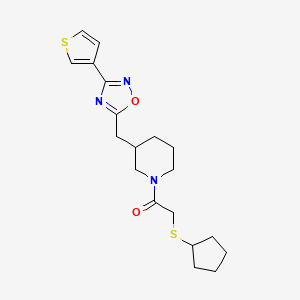

Photophysical Properties and Potential Applications

The molecule's derivatives have been studied for their bright blue fluorescence, quantum yields, and sensitivity to microenvironment changes, indicating potential applications as sensors for monitoring and controlling pH in biological research. These properties are especially relevant for compounds with the 1,2,3-triazole scaffold, which exhibit aggregation-induced emission enhancement (AIEE) behavior, making them suitable for real-time applications in various scientific fields (Safronov et al., 2020).

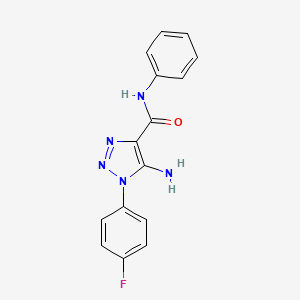

Anticancer and Antiviral Activities

Compounds related to this compound have been synthesized and evaluated for their biological activities, including antitumor and antiviral effects. These studies underscore the potential of triazole derivatives in the development of new therapeutic agents, with some compounds showing significant activity against cancer cell lines and viral infections (Hebishy et al., 2020).

Safety and Hazards

Future Directions

While specific future directions for this compound were not found, 5-amino-pyrazoles have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . This suggests potential future directions in the development of new pharmaceuticals and medicinal compounds.

Mechanism of Action

Target of Action

The primary target of the compound “5-amino-1-(4-fluorophenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide” is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a significant role in various cellular processes such as proliferation, differentiation, transcription regulation, and development .

Biochemical Analysis

Biochemical Properties

It is known to interact with the Mitogen-activated protein kinase 14 .

Cellular Effects

Given its interaction with Mitogen-activated protein kinase 14 , it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to interact with Mitogen-activated protein kinase 14

properties

IUPAC Name |

5-amino-1-(4-fluorophenyl)-N-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-10-6-8-12(9-7-10)21-14(17)13(19-20-21)15(22)18-11-4-2-1-3-5-11/h1-9H,17H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVVUUJZOMZGGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2934438.png)

![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2934440.png)

![(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol](/img/structure/B2934443.png)

![4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2934449.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B2934450.png)

![3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2934454.png)